molecular formula C20H22Cl2N2O2 B13996407 n|A-benzoyl-n,n-bis(2-chloroethyl)phenylalaninamide CAS No. 3183-30-0

n|A-benzoyl-n,n-bis(2-chloroethyl)phenylalaninamide

Cat. No.: B13996407
CAS No.: 3183-30-0
M. Wt: 393.3 g/mol
InChI Key: ZJHRRBJLUJRPOA-UHFFFAOYSA-N
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Description

N|A-benzoyl-n,n-bis(2-chloroethyl)phenylalaninamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of benzoyl and bis(2-chloroethyl) groups attached to a phenylalaninamide backbone, making it a subject of interest in chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N|A-benzoyl-n,n-bis(2-chloroethyl)phenylalaninamide typically involves multiple steps, starting with the preparation of the phenylalaninamide backbone. The benzoyl group is introduced through a benzoylation reaction, while the bis(2-chloroethyl) groups are added via a chlorination process. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N|A-benzoyl-n,n-bis(2-chloroethyl)phenylalaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

N|A-benzoyl-n,n-bis(2-chloroethyl)phenylalaninamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N|A-benzoyl-n,n-bis(2-chloroethyl)phenylalaninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The bis(2-chloroethyl) groups are known to form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-n,n-bis(2-chloroethyl)amine hydrochloride
  • N,n-bis(2-chloroethyl)benzylamine hydrochloride
  • N-benzyl-2-chloro-n-(2-chloroethyl)ethanamine hydrochloride

Uniqueness

N|A-benzoyl-n,n-bis(2-chloroethyl)phenylalaninamide is unique due to its specific combination of benzoyl and bis(2-chloroethyl) groups attached to a phenylalaninamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

3183-30-0

Molecular Formula

C20H22Cl2N2O2

Molecular Weight

393.3 g/mol

IUPAC Name

N-[1-[bis(2-chloroethyl)amino]-1-oxo-3-phenylpropan-2-yl]benzamide

InChI

InChI=1S/C20H22Cl2N2O2/c21-11-13-24(14-12-22)20(26)18(15-16-7-3-1-4-8-16)23-19(25)17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,23,25)

InChI Key

ZJHRRBJLUJRPOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N(CCCl)CCCl)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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